molecular formula C13H11N5O B2967255 N'-Phenyl-1H-1,2,3-benzotriazole-1-carbohydrazide CAS No. 303776-22-9

N'-Phenyl-1H-1,2,3-benzotriazole-1-carbohydrazide

Cat. No.: B2967255
CAS No.: 303776-22-9
M. Wt: 253.265
InChI Key: DELMHRNFNQKXDN-UHFFFAOYSA-N
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Description

N’-Phenyl-1H-1,2,3-benzotriazole-1-carbohydrazide is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phenyl group attached to the benzotriazole ring, along with a carbohydrazide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Phenyl-1H-1,2,3-benzotriazole-1-carbohydrazide typically involves the reaction of 1-phenyl-1H-1,2,3-benzotriazole with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of N’-Phenyl-1H-1,2,3-benzotriazole-1-carbohydrazide may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N’-Phenyl-1H-1,2,3-benzotriazole-1-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted benzotriazole derivatives .

Scientific Research Applications

N’-Phenyl-1H-1,2,3-benzotriazole-1-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-Phenyl-1H-1,2,3-benzotriazole-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1H-1,2,3-benzotriazole
  • N-Phenyl-1H-1,2,3-benzotriazole-1-carboxamide
  • 5-Methyl-1H-1,2,3-benzotriazole

Uniqueness

N’-Phenyl-1H-1,2,3-benzotriazole-1-carbohydrazide is unique due to the presence of the carbohydrazide functional group, which imparts distinct chemical and biological properties. This functional group allows the compound to participate in specific reactions and interactions that are not possible with other benzotriazole derivatives. Additionally, the phenyl group enhances the compound’s stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N'-phenylbenzotriazole-1-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O/c19-13(16-14-10-6-2-1-3-7-10)18-12-9-5-4-8-11(12)15-17-18/h1-9,14H,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELMHRNFNQKXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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